N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base.
Attachment of the triazole ring: This is typically done through a cycloaddition reaction between an azide and an alkyne.
Sulfonamide formation: The final step involves the reaction of the sulfonyl chloride with the amine group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide: Unique due to its combination of functional groups.
N-(1,3-benzodioxol-5-yl)-3-methoxybenzenesulfonamide: Lacks the triazole ring.
N-(1,3-benzodioxol-5-yl)-4-(4H-1,2,4-triazol-4-yl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and triazole groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C16H14N4O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methoxy-4-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O5S/c1-23-15-7-12(3-4-13(15)20-8-17-18-9-20)26(21,22)19-11-2-5-14-16(6-11)25-10-24-14/h2-9,19H,10H2,1H3 |
InChI Key |
LBMAWYFAUYYIBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=C4 |
Origin of Product |
United States |
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